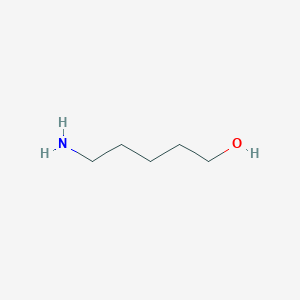

5-Amino-1-pentanol

Vue d'ensemble

Description

La tolmétine β-D-glucuronide est un métabolite majeur de phase II de la tolmétine, un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter diverses affections inflammatoires telles que l'arthrose, la polyarthrite rhumatoïde et l'arthrite juvénile . Ce composé est formé par le processus de glucuronidation, où la tolmétine est conjuguée à l'acide glucuronique, ce qui améliore sa solubilité et facilite son excrétion de l'organisme .

Mécanisme D'action

Mode of Action

5-Amino-1-pentanol can undergo intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . This reaction can lead to the formation of various products, depending on the specific conditions and reactants used.

Biochemical Pathways

It’s known that it can be used in the synthesis of s-glycosyl amino-acid building blocks . These building blocks can be incorporated into larger molecules, potentially influencing various biochemical pathways.

Result of Action

The specific molecular and cellular effects of this compound’s action depend on the context in which it is used. For example, in the synthesis of S-glycosyl amino-acid building blocks, it contributes to the formation of these important biochemical components .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactions with piperidine and methyl or ethyl piperidine are facilitated by the presence of methanol or ethanol and a zeolite catalyst . The temperature and pH of the environment could also impact its reactivity and stability.

Analyse Biochimique

Biochemical Properties

5-Amino-1-pentanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over a zeolite catalyst . It has also been used in the synthesis of S-glycosyl amino-acid building blocks .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with enzymes involved in crucial biochemical pathways, leading to improved overall metabolic efficiency . For instance, it inhibits the activity of the NNMT enzyme, thus influencing metabolic processes that promote fat burning and regulate appetite .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available, it’s known that this compound forms white crystalline clumps at solidification temperatures around 35 °C, which dissolve in water, ethanol, and acetone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Preliminary findings from studies suggest a tolerable oral dosage of approximately 100mg/kg in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in cellular metabolism as it catalyzes the metabolism (methylation) of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as a methyl donor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la tolmétine β-D-glucuronide implique la conjugaison enzymatique de la tolmétine avec l'acide glucuronique. Cette réaction est généralement catalysée par des enzymes UDP-glucuronosyltransférases dans le foie . Les conditions réactionnelles comprennent le maintien d'un pH et d'une température optimaux pour garantir l'efficacité de la réaction catalysée par l'enzyme.

Méthodes de production industrielle : La production industrielle de la tolmétine β-D-glucuronide suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour maintenir des conditions contrôlées pour la réaction enzymatique. Le produit est ensuite purifié à l'aide de techniques chromatographiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La tolmétine β-D-glucuronide subit principalement des réactions d'hydrolyse et d'oxydation. L'hydrolyse peut se produire en présence d'eau, conduisant à la dégradation du conjugué glucuronide en tolmétine et en acide glucuronique .

Réactifs et conditions courants :

Hydrolyse : L'eau ou des conditions acides peuvent faciliter l'hydrolyse de la tolmétine β-D-glucuronide.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent la tolmétine, l'acide glucuronique et divers métabolites oxydatifs .

4. Applications de la recherche scientifique

La tolmétine β-D-glucuronide a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la tolmétine β-D-glucuronide implique son interaction avec l'albumine sérique humaine, permettant l'identification des sites de liaison et des mécanismes réactionnels . Le composé inhibe la synthétase de prostaglandines in vitro, réduisant les taux plasmatiques de prostaglandine E, qui est responsable de ses effets anti-inflammatoires . Cette réduction de la synthèse des prostaglandines est une voie clé dans son mécanisme d'action .

Composés similaires :

- Zomépirac β-D-glucuronide

- Kétoprofène β-D-glucuronide

- Diclofénac β-D-glucuronide

Comparaison : La tolmétine β-D-glucuronide est unique par son affinité de liaison à l'albumine sérique humaine et son potentiel à provoquer une toxicité médicamenteuse idiosyncrasique . Comparé à des composés similaires, il a une affinité de liaison plus élevée et une demi-vie plus longue dans divers systèmes in vitro . Cette unicité en fait un composé précieux pour l'étude du métabolisme des médicaments et des évaluations de sécurité.

Applications De Recherche Scientifique

Tolmetin β-D-Glucuronide has several applications in scientific research:

Comparaison Avec Des Composés Similaires

- Zomepirac β-D-Glucuronide

- Ketoprofen β-D-Glucuronide

- Diclofenac β-D-Glucuronide

Comparison: Tolmetin β-D-Glucuronide is unique in its binding affinity to human serum albumin and its potential to cause idiosyncratic drug toxicity . Compared to similar compounds, it has a higher binding affinity and a longer half-life in various in vitro systems . This uniqueness makes it a valuable compound for studying drug metabolism and safety assessments.

Propriétés

IUPAC Name |

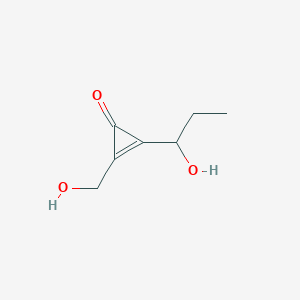

5-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKDMHENBFVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179771 | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Aminopentan-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-29-4 | |

| Record name | 5-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)